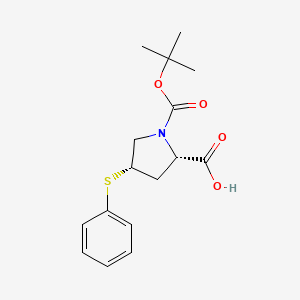
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is a chiral compound used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylthio group. This compound is often employed as a building block in the synthesis of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Addition of the Phenylthio Group: The phenylthio group is added via a nucleophilic substitution reaction using a phenylthiol reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of efficient catalysts, are employed to maximize yield and purity.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed:
Sulfoxides and Sulfones: from oxidation.
Alcohols: from reduction.
Amines: from deprotection of the tert-butoxycarbonyl group.
Scientific Research Applications
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing selective reactions at other sites. The phenylthio group can participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(ethylthio)pyrrolidine-2-carboxylic acid
Comparison:
- Uniqueness: The phenylthio group in (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid provides unique reactivity compared to methylthio or ethylthio analogs. The aromatic ring in the phenylthio group can participate in π-π interactions and redox reactions, offering distinct chemical properties.
Properties
Molecular Formula |
C16H21NO4S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4S/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)22-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 |
InChI Key |
CFOPWPUEKDDDFO-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















